N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide
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Overview
Description
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a propan-2-yl group attached to a phenyl ring, which is further connected to a benzamide moiety. The compound’s intricate structure allows it to participate in various chemical reactions and makes it valuable in multiple scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-methyl-5-propan-2-ylphenol and 3-methylbenzoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This is achieved by reacting 4-hydroxy-2-methyl-5-propan-2-ylphenol with 3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide
- N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-11(2)15-10-16(13(4)9-17(15)20)19-18(21)14-7-5-6-12(3)8-14/h5-11,20H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBZXJROPXIJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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